molecular formula C4H10Cl3N B193320 Bis(2-chloroethyl)amine hydrochloride CAS No. 821-48-7

Bis(2-chloroethyl)amine hydrochloride

Cat. No.: B193320
CAS No.: 821-48-7
M. Wt: 178.48 g/mol
InChI Key: YMDZDFSUDFLGMX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Bis(2-chloroethyl)amine hydrochloride (CAS RN: 821-48-7) is an alkylating agent with the molecular formula C₄H₁₀Cl₃N. Its structure consists of a central amine group bonded to two 2-chloroethyl moieties and a hydrochloride counterion. The compound is synthesized via chlorination of diethanolamine using thionyl chloride (SOCl₂) in chloroform, achieving yields up to 84.6% under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-chloroethyl)amine hydrochloride can be synthesized by reacting diethanolamine with thionyl chloride. The reaction typically involves the following steps :

  • Diethanolamine is dissolved in dichloroethane.
  • Thionyl chloride is added to the solution, forming a solid suspension.
  • The mixture is warmed to 50°C, dissolving the suspension and completing the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves the reaction of diethanolamine with thionyl chloride, followed by centrifugation and drying. The process releases sulfur dioxide and hydrochloric acid gases, which are scrubbed with sodium hydroxide solution .

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of this compound.

    Nucleophiles: Such as amines or alcohols, can react with the chlorine atoms.

Major Products Formed

Scientific Research Applications

Bis(2-chloroethyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

Bis(2-chloroethyl)amine hydrochloride exerts its effects by alkylating DNA. The compound forms cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA at the N-7 nucleophilic center on the guanine base, leading to DNA cross-linking and preventing cell duplication .

Comparison with Similar Compounds

Toxicity

  • Acute toxicity: LD₅₀ (rat, intraperitoneal) = 100 mg/kg; LD₅₀ (mouse, subcutaneous) = 20 mg/kg .
  • Classified as a mutagen and regulated under EU chemical control lists .

Bis(2-chloroethyl)amine hydrochloride belongs to the nitrogen mustard family, which includes compounds with chloroethylamine groups. Below is a detailed comparison with structurally and functionally related agents:

Table 1: Key Comparisons of Nitrogen Mustard Compounds

Compound Name Molecular Formula CAS RN Structural Features Primary Applications Toxicity (LD₅₀) Regulatory Status
This compound C₄H₁₀Cl₃N 821-48-7 Two 2-chloroethyl groups, HCl salt Piperazine synthesis, dielectric materials 100 mg/kg (rat, ip) EU-regulated
HN1 (Ethyl-bis(2-chloroethyl)amine HCl) C₅H₁₂Cl₃N 3590-07-6 Ethyl + two 2-chloroethyl groups, HCl Chemical warfare agent Not reported EU/US-controlled
HN2 (Mechlorethamine HCl) C₅H₁₂Cl₃N 55-86-7 Methyl + two 2-chloroethyl groups, HCl Anticancer (Hodgkin’s lymphoma) 2 mg/kg (mouse, iv) FDA-approved; regulated
HN3 (Tris(2-chloroethyl)amine HCl) C₆H₁₃Cl₃N 817-09-4 Three 2-chloroethyl groups, HCl salt Vesicant, chemical weapon Extremely potent EU/US-controlled
Co(BCA) (Cobalt(III) complex) Co(C₄H₈Cl₂N)O₆ - Co(III) coordinated to Bis(2-chloroethyl)amine Radiosensitizer, antitumor agent Higher cytotoxicity Experimental

Key Observations:

Structural Variations and Toxicity: HN1, HN2, and HN3 are nitrogen mustards with increasing alkyl substituents (ethyl, methyl, tris). Enhanced alkylation capacity correlates with higher toxicity; HN3 is the most potent vesicant .

Biological Activity: Co(BCA), a cobalt complex incorporating Bis(2-chloroethyl)amine, demonstrates superior cytotoxicity and radiosensitization compared to non-alkylating analogs (e.g., Co(Py)) in EMT6 and SCC-25 cancer models . In contrast, simpler analogs like 2-chloroethylamine lack DNA repair inhibition activity, highlighting the necessity of dual chloroethyl groups for alkylating effects .

Synthetic Utility :

  • This compound is favored in piperazine synthesis due to high yields and operational simplicity .
  • HN1 and HN2 require specialized handling and are primarily synthesized for military/medical use .

chemical weapons) . this compound is monitored as a genotoxic impurity in drug manufacturing, reflecting its hazardous profile .

Biological Activity

Introduction

Bis(2-chloroethyl)amine hydrochloride (BCAH) is a nitrogen mustard compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article explores the compound's synthesis, biological effects, toxicity, and therapeutic applications based on diverse research findings.

BCAH is a derivative of nitrogen mustard, characterized by its two chloroethyl groups attached to a nitrogen atom. It is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, including piperazine derivatives. The synthesis often involves cyclization reactions with aniline intermediates, leading to compounds with significant antibacterial and antifungal activities .

PropertyValue
Molecular FormulaC4H9Cl2N.HCl
Molecular Weight174.99 g/mol
CAS Number821-48-7
AppearanceWhite crystalline powder
SolubilitySoluble in water

Anticancer Properties

BCAH exhibits notable anticancer activity due to its ability to alkylate DNA, leading to cross-linking and subsequent apoptosis in cancer cells. Historical studies have demonstrated its efficacy in treating various neoplastic diseases, particularly hematologic malignancies. For instance, clinical investigations have shown that BCAH can induce regression of lymphadenopathy in lymphosarcoma patients .

Case Study: Clinical Application

In a study involving patients with advanced neoplastic diseases, BCAH was administered intravenously, resulting in significant improvements in hemopoietic tissue function and tumor regression . The compound's mechanism involves DNA damage response pathways, which are critical for its therapeutic effects.

Antimicrobial Activity

Recent research has highlighted BCAH's potential as an antimicrobial agent. In one study, piperazine derivatives synthesized using BCAH demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus species . This broad-spectrum activity suggests that BCAH could be a valuable component in developing new antimicrobial therapies.

Table 2: Antimicrobial Activity of Piperazine Derivatives Synthesized from BCAH

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusSignificant32 µg/mL
Escherichia coliModerate64 µg/mL
Candida albicansSignificant16 µg/mL
Aspergillus nigerModerate32 µg/mL

Toxicity and Safety

Despite its therapeutic potential, BCAH poses significant toxicity risks. It is classified as a hazardous substance due to its alkylating properties, which can lead to severe side effects including mutagenesis and teratogenesis. Long-term exposure may result in reproductive toxicity and delayed wound healing .

Table 3: Toxicity Profile of this compound

Toxicity AspectDescription
Acute ToxicityRapid convulsive effects
Chronic EffectsPossible reproductive harm
LD50 (in mice)Approximately 200 mg/kg

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing bis(2-chloroethyl)amine hydrochloride, and how can reaction conditions be optimized?

this compound is typically synthesized by reacting diethanolamine with thionyl chloride (SOCl₂) in chlorinated solvents (e.g., chloroform) under controlled low-temperature conditions (-4°C to 6°C). Post-reaction, crystallization is induced using ethanol, yielding a 76% product . Optimization involves monitoring reaction exothermicity, solvent purity, and post-synthetic purification (e.g., recrystallization from anhydrous ethanol). Analytical validation via melting point (211–214°C) and titration (≥99% purity) ensures reproducibility .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

Key techniques include:

  • Elemental analysis : To verify C, H, N, and Cl content.
  • Titration : Argentometric and non-aqueous titration for quantifying chloride and amine content .
  • Spectroscopy : ¹H/¹³C NMR to confirm molecular structure (e.g., δ ~3.6 ppm for –CH₂Cl groups) and IR for functional group identification (N–H stretch at ~3000 cm⁻¹) .
  • Melting point determination : A sharp range of 211–214°C indicates purity .

Q. What safety precautions are critical when handling this compound?

The compound is mutagenic and irritant (R36/37/38). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Emergency protocols include eye irrigation with water (S26) and immediate medical consultation. Waste must be neutralized with alkaline solutions (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in the reactivity of this compound under varying pH conditions?

Conflicting literature reports on alkylation efficiency (e.g., DNA crosslinking vs. hydrolysis) may arise from pH-dependent intermediates. Advanced studies use:

  • Kinetic analysis : Monitoring reaction rates via UV-Vis or HPLC under controlled pH.
  • Isotopic labeling : Deuterated analogs (e.g., bis(2-chloroethyl)-d₈-amine hydrochloride) to trace reaction pathways .
  • Computational modeling : DFT calculations to predict intermediate stability (e.g., aziridinium ion formation) .

Q. What strategies improve the stability of this compound in aqueous solutions for biological studies?

Hydrolysis of the chloroethyl groups limits shelf life. Approaches include:

  • Lyophilization : Store as a dry solid and reconstitute in buffered solutions (pH 4–5) immediately before use.
  • Co-solvents : Add ethanol (20–30%) to suppress hydrolysis.
  • Stability assays : Quantify degradation via LC-MS or chloride ion-selective electrodes .

Q. How does this compound compare to nitrogen mustards (e.g., HN2) in alkylation efficiency and cytotoxicity?

Unlike HN2 (methyl-substituted), bis(2-chloroethyl)amine lacks a methyl group, altering its DNA crosslinking kinetics. Comparative studies involve:

  • In vitro cytotoxicity assays : IC₅₀ measurements in cancer cell lines.
  • DNA alkylation profiling : Gel electrophoresis or comet assays to quantify crosslink formation .
  • Pharmacokinetic modeling : Assess tissue distribution using radiolabeled analogs .

Q. What methodologies validate the dielectric switching behavior of this compound in solid-state applications?

The compound exhibits switchable dielectric properties due to molecular rotor dynamics. Advanced characterization includes:

  • Variable-temperature XRD : To correlate phase transitions (e.g., monoclinic to orthorhombic) with dielectric changes.
  • Impedance spectroscopy : Measure permittivity and conductivity across 100 Hz–1 MHz .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C for device integration .

Q. How can deuterated derivatives of this compound enhance mechanistic studies in organic synthesis?

Deuterated analogs (e.g., bis(2-chloroethyl)-d₄-amine hydrochloride) enable:

  • Isotopic tracing : NMR or mass spectrometry to track reaction intermediates.
  • Kinetic isotope effects (KIE) : Elucidate rate-determining steps in alkylation reactions .
  • Metabolic studies : Investigate deuterium retention in vivo using LC-MS/MS .

Q. Data Analysis and Contradictions

Q. How should researchers address conflicting literature reports on the mutagenic potency of this compound?

Discrepancies may stem from assay variability (e.g., Ames test vs. mammalian cell assays). Resolve via:

  • Dose-response standardization : Use OECD guidelines for consistent EC₅₀ determination.
  • Cross-laboratory validation : Collaborative studies with shared protocols .
  • Meta-analysis : Pool data from PubChem, EPA DSSTox, and peer-reviewed studies to identify trends .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthetic yields?

Apply ANOVA to compare yields across reaction batches. Use control charts (e.g., Shewhart charts) to monitor process stability. Root-cause analysis (RCA) identifies variables (e.g., solvent purity, temperature gradients) impacting reproducibility .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3052567
Record name Bis(2-chloroethyl)amine hydrochloride
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Molecular Weight

178.48 g/mol
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Physical Description

Off-white powder with an irritating odor; [Alfa Aesar MSDS]
Record name Bis(2-chloroethyl)amine hydrochloride
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CAS No.

821-48-7
Record name Bis(2-chloroethyl)amine hydrochloride
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Record name Bis(2-chloroethyl)amine hydrochloride
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Record name Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1)
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Record name Bis(2-chloroethyl)amine hydrochloride
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Record name Bis(2-chloroethyl)amine hydrochloride
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Record name BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Bis(2-chloroethyl)amine hydrochloride
CID 86137907
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CID 86137907
CID 86137907
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CID 86137907
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